molecular formula C10H11N3OS B5858410 2-imino-1-methyl-5-[(5-methyl-2-thienyl)methylene]-4-imidazolidinone

2-imino-1-methyl-5-[(5-methyl-2-thienyl)methylene]-4-imidazolidinone

Cat. No. B5858410
M. Wt: 221.28 g/mol
InChI Key: UUMOBMXTNIALJL-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-imino-1-methyl-5-[(5-methyl-2-thienyl)methylene]-4-imidazolidinone is a heterocyclic organic compound that belongs to the class of imidazolidinones. This compound has been extensively studied in the field of medicinal chemistry due to its potential pharmacological properties. It has been reported to exhibit a wide range of biological activities, including antiviral, antifungal, antibacterial, and anticancer properties.

Mechanism of Action

The exact mechanism of action of 2-imino-1-methyl-5-[(5-methyl-2-thienyl)methylene]-4-imidazolidinone is not fully understood. However, it has been reported to inhibit the activity of enzymes such as tyrosine kinase and topoisomerase. It has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been reported to exhibit antiviral activity against herpes simplex virus type 1 and type 2. Additionally, it has been reported to exhibit antifungal activity against Candida albicans.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-imino-1-methyl-5-[(5-methyl-2-thienyl)methylene]-4-imidazolidinone in lab experiments is its potential as a photosensitizer in photodynamic therapy. It has also been reported to exhibit a wide range of biological activities, making it a versatile compound for use in various experiments. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-imino-1-methyl-5-[(5-methyl-2-thienyl)methylene]-4-imidazolidinone. One potential direction is to further study its mechanism of action, which may help to identify new targets for drug development. Another direction is to explore its potential use as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to evaluate its potential toxicity and identify ways to mitigate any adverse effects. Finally, there is a need for more studies to evaluate its potential use in the treatment of various diseases, including cancer, viral infections, and fungal infections.
Conclusion:
In conclusion, this compound is a heterocyclic organic compound that exhibits a wide range of biological activities. It has been extensively studied for its potential pharmacological properties, including antiviral, antifungal, antibacterial, and anticancer properties. Its mechanism of action is not fully understood, but it has been reported to inhibit the activity of enzymes such as tyrosine kinase and topoisomerase. It has also been reported to induce apoptosis in cancer cells. While it has several advantages for use in lab experiments, including its versatility and potential as a photosensitizer in photodynamic therapy, it also has potential limitations, including its potential toxicity. Future research directions include further studies on its mechanism of action, potential use as a photosensitizer, evaluation of its toxicity, and exploration of its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-imino-1-methyl-5-[(5-methyl-2-thienyl)methylene]-4-imidazolidinone can be achieved through different methods. One of the most commonly used methods is the reaction of 2-amino-1-methylimidazolidin-4-one with 5-methyl-2-thiophenecarboxaldehyde in the presence of acetic acid. This reaction yields this compound as a white solid.

Scientific Research Applications

2-imino-1-methyl-5-[(5-methyl-2-thienyl)methylene]-4-imidazolidinone has been extensively studied for its potential pharmacological properties. It has been reported to exhibit antiviral, antifungal, antibacterial, and anticancer properties. It has also been studied for its potential use as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

(5Z)-2-amino-1-methyl-5-[(5-methylthiophen-2-yl)methylidene]imidazol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-6-3-4-7(15-6)5-8-9(14)12-10(11)13(8)2/h3-5H,1-2H3,(H2,11,12,14)/b8-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMOBMXTNIALJL-YVMONPNESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=C2C(=O)N=C(N2C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C\2/C(=O)N=C(N2C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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